N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide
Description
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxopyrrolidinyl ring, and a methylpentanamide chain
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-7-12(2)16(20)18-13-10-11-19(17(13)21)14-8-5-6-9-15(14)22-3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIOCWZWHVGKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1CCN(C1=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of the 2-methoxyphenyl derivative, which is then subjected to a series of reactions to introduce the oxopyrrolidinyl and methylpentanamide groups.
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxyphenyl isocyanate, which is a versatile intermediate for further reactions.
Formation of Oxopyrrolidinyl Ring: The 2-methoxyphenyl isocyanate undergoes a cyclization reaction with an appropriate amine to form the oxopyrrolidinyl ring.
Introduction of Methylpentanamide Chain: The final step involves the coupling of the oxopyrrolidinyl intermediate with a methylpentanamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxypyrrolidinyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the normal function of its target and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenyl)-N4-hexylpiperazine: A multi-target antagonist with similar structural features.
2-Methoxyphenyl isocyanate: A precursor used in the synthesis of various derivatives.
Urapidil: A compound with a similar methoxyphenyl group used in hypertension treatment.
Uniqueness
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
